molecular formula C7H9NO2 B017369 2,3-Dimethoxypyridine CAS No. 52605-97-7

2,3-Dimethoxypyridine

Cat. No.: B017369
CAS No.: 52605-97-7
M. Wt: 139.15 g/mol
InChI Key: QHUHPERZCBUMRK-UHFFFAOYSA-N
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Description

2,3-Dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO2. It is a derivative of pyridine, where two methoxy groups are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxypyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-hydroxypyridine with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme interactions.

    Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-dimethoxypyridine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved often include enzyme inhibition or activation, leading to downstream biological effects .

Comparison with Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 2,6-Dimethoxypyridine
  • 3,5-Dimethoxypyridine

Comparison: 2,3-Dimethoxypyridine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other methoxypyridines, it exhibits distinct properties in terms of solubility, boiling point, and reactivity towards nucleophiles and electrophiles .

Properties

IUPAC Name

2,3-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHPERZCBUMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405309
Record name 2,3-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52605-97-7
Record name 2,3-Dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The 2-chloro-3-methoxypyridine (2) (13 g, 90.6 mmol), from Step I, was stirred with 3-equivalents of sodium methoxide (14.7 g, 271.8 mmol) in dimethylformamide (100 mL) at 100° C. until completion of the reaction. The reaction mixture was then quenched with water and extracted with dichloromethane. The combined extracts were washed with water, concentrated and distilled (74° C.; 5 mm Hg) to give the product, 2,3-dimethoxypyridine (3), as a clear oil (7 g; 29% yield for two steps).
Quantity
13 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methoxy-pyridine (110 g) in DMSO (1 L) was added sodium methoxide (124 g). The reaction mixture was heated to 80° C. overnight. The reaction mixture was poured into 3 L water and extracted with ethyl acetate. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to give the crude product.
Quantity
110 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
124 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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